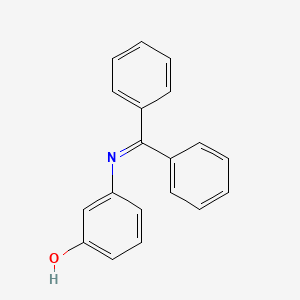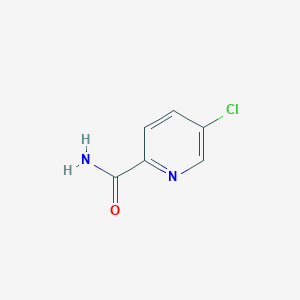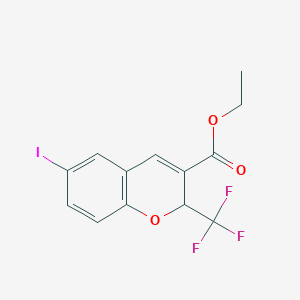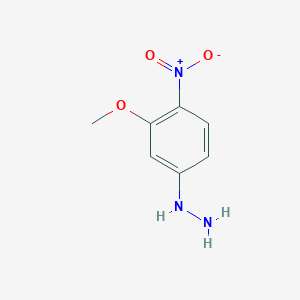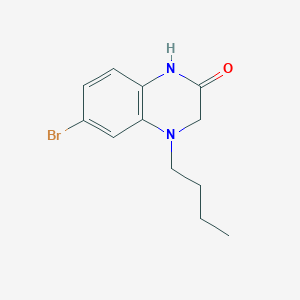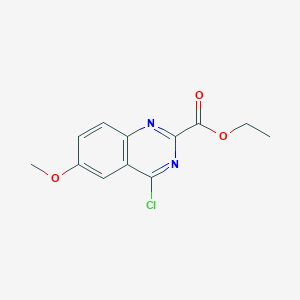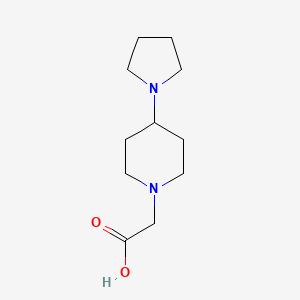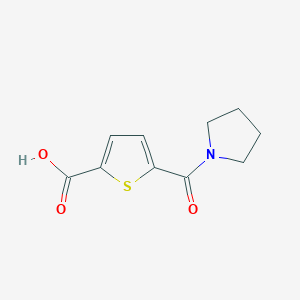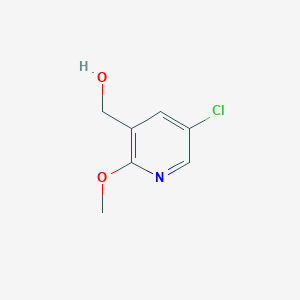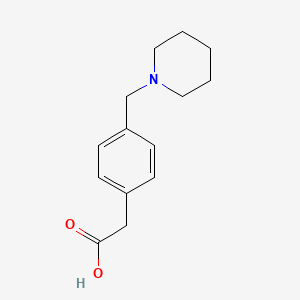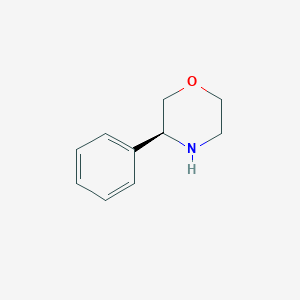
(S)-3-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(S)-3-Phenylmorpholine, also known as 3-Phenylmorpholine or 3-PM, is an organic compound with the molecular formula C8H13NO. It is a colorless, water-soluble, highly flammable liquid with a pungent odor. 3-PM is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reactant in the production of other morpholine derivatives.
Applications De Recherche Scientifique
Certainly, here are some additional potential applications of “(S)-3-phenylmorpholine” based on its chemical properties :
-
Nucleophilic Substitution : The nitrogen atom in the morpholine ring is nucleophilic and can undergo nucleophilic substitution reactions. This could involve the displacement of the phenyl group, or reactions at the morpholine ring .
-
Acylation : “(S)-3-phenylmorpholine” can be acylated using acylating agents such as acyl chlorides or anhydrides to introduce acyl groups onto the nitrogen atom .
-
Ring Opening Reactions : The morpholine ring can undergo ring-opening reactions under acidic or basic conditions. For example, it can open to form a linear amine derivative .
-
Oxidation : Depending on the reaction conditions, “(S)-3-phenylmorpholine” can be oxidized to form various oxidation products. This may involve cleavage of the morpholine ring or oxidation of the phenyl group .
-
Reduction : The compound can also be reduced to form saturated derivatives .
-
Grignard Reactions : “(S)-3-phenylmorpholine” can react with Grignard reagents to form new carbon-carbon bonds .
-
Hydrolysis : The morpholine ring can undergo hydrolysis under acidic or basic conditions to produce corresponding amines and alcohols .
Certainly, here are some additional potential applications of “(S)-3-phenylmorpholine” based on its chemical properties :
-
Nucleophilic Substitution : The nitrogen atom in the morpholine ring is nucleophilic and can undergo nucleophilic substitution reactions. This could involve the displacement of the phenyl group, or reactions at the morpholine ring .
-
Acylation : “(S)-3-phenylmorpholine” can be acylated using acylating agents such as acyl chlorides or anhydrides to introduce acyl groups onto the nitrogen atom .
-
Ring Opening Reactions : The morpholine ring can undergo ring-opening reactions under acidic or basic conditions. For example, it can open to form a linear amine derivative .
-
Oxidation : Depending on the reaction conditions, “(S)-3-phenylmorpholine” can be oxidized to form various oxidation products. This may involve cleavage of the morpholine ring or oxidation of the phenyl group .
-
Reduction : The compound can also be reduced to form saturated derivatives .
-
Grignard Reactions : “(S)-3-phenylmorpholine” can react with Grignard reagents to form new carbon-carbon bonds .
-
Hydrolysis : The morpholine ring can undergo hydrolysis under acidic or basic conditions to produce corresponding amines and alcohols .
Propriétés
IUPAC Name |
(3S)-3-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628683 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-phenylmorpholine | |
CAS RN |
914299-79-9 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

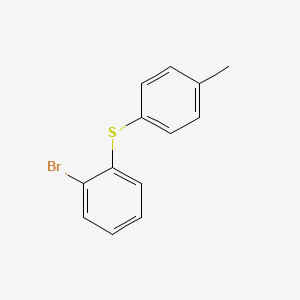
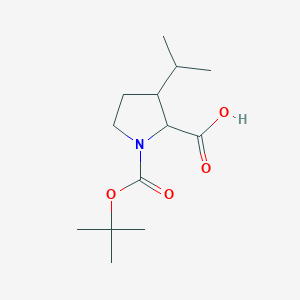
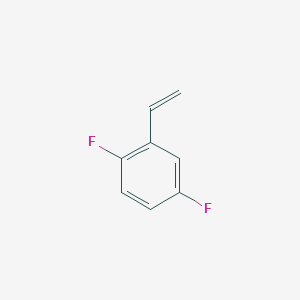
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
